2-Methylazetidine 2,2,2-trifluoroacetate
Description
2-Methylazetidine 2,2,2-trifluoroacetate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl group at the 2-position and a trifluoroacetate ester moiety. This structural combination imparts unique reactivity, solubility, and stability, making it valuable in organic synthesis, medicinal chemistry, and materials science. The trifluoroacetate group enhances electrophilicity and metabolic stability, while the azetidine ring contributes to conformational rigidity .
Properties
Molecular Formula |
C6H10F3NO2 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-methylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H9N.C2HF3O2/c1-4-2-3-5-4;3-2(4,5)1(6)7/h4-5H,2-3H2,1H3;(H,6,7) |
InChI Key |
UZMARQPHWWQKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Two scalable synthetic routes for preparing 2-Methylazetidine have been reported. One route involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring. The second route involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both sequences afford the desired product in good overall yields (61% and 49%) and high enantiomeric excess (>99% ee), avoiding column chromatography and making them suitable for large-scale production .
Industrial Production Methods
The industrial production methods for 2-Methylazetidine 2,2,2-trifluoroacetate are not extensively documented in the literature. the scalable synthetic routes mentioned above can be adapted for industrial-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methylazetidine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized azetidines.
Scientific Research Applications
2-Methylazetidine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylazetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets and pathways. The trifluoroacetate group can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₆H₈F₃NO₂ (inferred from analogous structures)
- Molecular Weight : ~195.13 g/mol
- Functional Groups : Azetidine (4-membered ring), methyl group (C-2), trifluoroacetate ester.
Comparison with Structurally Similar Compounds
3-Methylazetidin-3-yl 2,2,2-Trifluoroacetate
Structural Differences :
- Methyl group at the 3-position of the azetidine ring vs. 2-position in the target compound.
3-Ethynyl-3-methylazetidine 2,2,2-Trifluoroacetate
Structural Differences :
- Contains an ethynyl group at the 3-position alongside the methyl group.
- Impact : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), expanding utility in bioconjugation and polymer chemistry. The methyl group at C-3 may stabilize transition states in cyclization reactions .
Reactivity :
- Undergoes alkyne-specific reactions (e.g., Sonogashira coupling), unlike the purely alkyl-substituted target compound .
Azetidin-3-yl Methanesulfonate 2,2,2-Trifluoroacetate
Structural Differences :
- Methanesulfonate group replaces the methyl group in the target compound.
- Impact : The sulfonate group increases water solubility and acidity (pKa ~1–2), whereas the methyl group in 2-methylazetidine trifluoroacetate contributes to hydrophobicity .
Methyl 3-(Azetidin-3-yl)prop-2-ynoate 2,2,2-Trifluoroacetate
Structural Differences :
- Propiolate ester (C≡C-COO-) linked to the azetidine ring.
- Impact : The electron-deficient triple bond enhances reactivity in Diels-Alder reactions, contrasting with the electron-withdrawing trifluoroacetate group in the target compound .
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